Tert-butyl 2,5-dimethyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate

BTK inhibitor synthesis Chiral intermediate Stereospecific

Tert-butyl 2,5-dimethyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate (CAS 1433989-68-4) is a chirally defined (2R,5S)-2,5-dimethylpiperazine bearing a Boc protecting group and a 6-nitropyridin-3-yl substituent. It is classified as an alkylated piperazine derivative and serves exclusively as a key synthetic intermediate in the preparation of Bruton's Tyrosine Kinase (BTK) inhibitors, as evidenced by its explicit designation as Intermediate 104a in Genentech's patent literature.

Molecular Formula C16H24N4O4
Molecular Weight 336.39 g/mol
Cat. No. B12284316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2,5-dimethyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate
Molecular FormulaC16H24N4O4
Molecular Weight336.39 g/mol
Structural Identifiers
SMILESCC1CN(C(CN1C(=O)OC(C)(C)C)C)C2=CN=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C16H24N4O4/c1-11-10-19(15(21)24-16(3,4)5)12(2)9-18(11)13-6-7-14(17-8-13)20(22)23/h6-8,11-12H,9-10H2,1-5H3
InChIKeyYVIXIVOKRYMFMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Tert-butyl 2,5-dimethyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate for BTK Inhibitor Synthesis


Tert-butyl 2,5-dimethyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate (CAS 1433989-68-4) is a chirally defined (2R,5S)-2,5-dimethylpiperazine bearing a Boc protecting group and a 6-nitropyridin-3-yl substituent [1]. It is classified as an alkylated piperazine derivative and serves exclusively as a key synthetic intermediate in the preparation of Bruton's Tyrosine Kinase (BTK) inhibitors, as evidenced by its explicit designation as Intermediate 104a in Genentech's patent literature [1]. Its computed physicochemical properties include a molecular weight of 336.39 g/mol, an XLogP of 2.7, and a topological polar surface area of 91.5 Ų .

Why Unalkylated or Mono-Methyl Piperazine Analogs Cannot Replace Tert-butyl 2,5-dimethyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate


The unsuitability of simple substitution arises from the interplay of stereochemistry and lipophilicity. The (2R,5S)-2,5-dimethyl configuration defines the geometry of downstream active pharmaceutical ingredients (APIs) for BTK inhibition [1]. In contrast, the des-dimethyl analog (CAS 571189-16-7) is an intermediate for the CDK4/6 inhibitor Palbociclib and possesses a significantly lower computed XLogP of 1.8, reflecting the absence of the two methyl groups that increase the lipophilicity of the target compound by a delta of +0.9 units [2]. Mono-methyl analogs, such as (R)-tert-butyl 2-methyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate (Intermediate 108a), are also described in the same patent family but lead to distinct end molecules, confirming that the defined 2,5-dimethyl substitution pattern is not interchangeable but is instead a critical structural determinant for the targeted BTK inhibitor chemical series [1].

Differential Evidence: Defined Stereochemistry and Physicochemical Properties of Tert-butyl 2,5-dimethyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate


Stereochemical Integrity: (2R,5S) Configuration vs. Achiral and Racemic Analogs

The target compound is consistently referenced in the patent literature as the single (2R,5S) stereoisomer, which is essential for the construction of chirally defined BTK inhibitors [1]. The des-dimethyl analog (CAS 571189-16-7) is achiral, while many commercially available 2-methylpiperazine intermediates exist as racemic mixtures, introducing stereochemical ambiguity that is eliminated by procurement of the specified (2R,5S) isomer .

BTK inhibitor synthesis Chiral intermediate Stereospecific

Lipophilicity Advantage: XLogP 2.7 vs. 1.8 for the Des-Dimethyl Analog

Computational property analysis reveals a significant difference in lipophilicity. The target compound's computed XLogP is 2.7 , substantially higher than the 1.8 calculated for the des-dimethyl Palbociclib intermediate (CID 11243758) [1]. This +0.9 log unit difference is directly attributable to the two methyl substituents on the piperazine ring.

Lipophilicity Drug-like properties Permeability

Divergent Patent Provenance: BTK Inhibition vs. CDK4/6 Inhibition Pathway

The target compound is explicitly disclosed and utilized as Intermediate 104a in Genentech's BTK inhibitor patent family (US 2013/0116245) [1]. In contrast, the close structural analog tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate is commercially promoted and documented as a Palbociclib intermediate for CDK4/6 inhibition . The patent literature assigns these intermediates to non-overlapping biological targets, establishing a clear divergence in their industrial and research utility.

BTK inhibitor Chemical series differentiation Patent provenance

Molecular Weight and Topological PSA Differentiation for Analytical Method Development

The target compound has a molecular weight of 336.39 g/mol and a topological polar surface area (TPSA) of 91.5 Ų . The des-dimethyl analog has a molecular weight of 308.33 g/mol and a TPSA that, while computationally similar, interacts with stationary phases differently due to the absence of methyl groups [1]. This 28 Da mass difference enables facile differentiation and quantification of cross-contamination by LC-MS.

Analytical chemistry HPLC method development Quality control

Commercially Available Purity Benchmarking: ≥98% vs. Standard 95-97% Grades

Leading suppliers list the target compound at a minimum purity of ≥98% (HPLC), with some specifying storage at 2-8°C sealed in dry conditions . In comparison, the des-dimethyl analog is frequently offered at 95% or 97% purity grades . While both can be purified further, the higher starting purity specification of the target compound reduces the burden of pre-use purification in sensitive catalytic reactions.

Chemical purity Procurement specification Reproducibility

Optimal Use Cases for Procuring Tert-butyl 2,5-dimethyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate


Synthesis of Chirally Pure BTK Inhibitors for Immunological and Oncological Research

This intermediate is the direct precursor for the (2S,5R)-2,5-dimethyl-4-(oxetan-3-yl)piperazine-containing series of BTK inhibitors described in Genentech's patent [1]. Its procurement enables the synthesis of compound 104 and related analogs, which are used in preclinical studies targeting B-cell malignancies and autoimmune disorders. The defined (2R,5S) stereochemistry ensures that subsequent deprotection and functionalization steps preserve the required enantiomeric purity of the final kinase inhibitor.

Structure-Activity Relationship (SAR) Studies on Piperazine Alkylation Patterns in Kinase Inhibition

Medicinal chemists investigating the impact of piperazine ring alkylation on kinase selectivity can utilize this compound as the 2,5-dimethyl benchmark. By comparing the biological activity of BTK inhibitors derived from this intermediate against those derived from the achiral des-dimethyl analog (CAS 571189-16-7) or the mono-methyl intermediate 108a, researchers can quantify the contribution of the dimethyl substitution pattern to potency and selectivity [1]. The +0.9 unit increase in XLogP relative to the des-dimethyl analog provides a measurable parameter for correlating lipophilicity with cellular permeability in this chemical series .

Analytical Method Development and Reference Standard Qualification

Because of the 28 Da mass difference and distinct chromatographic behavior relative to the des-dimethyl Palbociclib intermediate, this compound serves as an ideal system suitability standard for developing HPLC and LC-MS methods that must resolve structurally similar piperazine intermediates in a multi-product manufacturing facility . Its ≥98% commercial purity specification further supports its use as a working reference standard for impurity profiling in BTK inhibitor API batches.

Chemical Process Development for Selective Boc-Deprotection in the Presence of Nitro Groups

The compound's dual functionality—a Boc-protected amine and a reducible nitroaryl group—makes it a valuable substrate for developing chemoselective deprotection or reduction protocols. A process chemistry team can use this intermediate to benchmark reaction conditions that cleave the Boc group while leaving the 6-nitropyridin-3-yl moiety intact, a critical transformation in the downstream synthesis of the BTK inhibitor scaffold [1].

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